EB-47

PARP Tankyrase TNKS2

Procure EB-47 for validated dual inhibition of PARP-1 and tankyrase 2 (TNKS2) with a matched IC50 of 45 nM, eliminating the confounding variables of multi-inhibitor cocktails in Wnt/β-catenin or ischemia-reperfusion studies. Unlike first-generation inhibitors, its unique dual-subsite binding mimicking NAD+ provides a distinct selectivity fingerprint, with reduced potency against TNKS1 (410 nM) and PARP10 (1179 nM), making it the superior chemical probe for hypothesis-driven PARP family research requiring simultaneous PARP-1/TNKS2 engagement.

Molecular Formula C24H27N9O6
Molecular Weight 537.5 g/mol
Cat. No. B1240673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-47
Synonyms5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride
EB-47
Molecular FormulaC24H27N9O6
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
InChIInChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1
InChIKeyDDFLFKTXUWPNMV-UAKAABGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EB-47 PARP Inhibitor: Technical Specifications and Procurement-Relevant Compound Class Data


EB-47 (CAS 366454-36-6; dihydrochloride salt CAS 1190332-25-2) is a cell-permeable, adenosine-substituted isoindolinone compound that acts as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1/ARTD-1) with an IC50 of 45 nM [1]. The compound is structurally designed to mimic the substrate NAD+, extending from the nicotinamide binding pocket into the adenosine subsite [2]. Beyond PARP-1, EB-47 exhibits dual-site inhibitory activity against tankyrase 2 (TNKS2; IC50 = 45 nM) and demonstrates measurable, though reduced, potency against tankyrase 1 (TNKS1; IC50 = 410 nM) and PARP10 (IC50 = 1,179 nM) . This multi-target profile distinguishes EB-47 from first-generation PARP inhibitors that primarily target the catalytic domain of PARP-1 and PARP-2.

Why EB-47 Cannot Be Replaced by Generic PARP-1 Inhibitors: Selectivity Profile Evidence


The PARP enzyme family comprises 17 structurally related ADP-ribosyltransferases with highly conserved catalytic domains, yet their biological functions diverge significantly across DNA repair, Wnt signaling, inflammation, and cell death pathways [1]. Generic PARP-1/2 inhibitors such as olaparib and rucaparib exhibit potent activity against PARP-1 (IC50 ~5–25 nM) but also inhibit PARP-2 and PARP-3 at nanomolar concentrations, leading to broad polypharmacology that complicates mechanistic interpretation in non-oncology applications [2]. EB-47 differentiates itself through a unique binding mode that occupies both the nicotinamide and adenosine subsites, conferring a distinct selectivity fingerprint that includes potent TNKS2 inhibition (IC50 = 45 nM) alongside PARP-1 inhibition, while sparing other clinically relevant off-targets [3]. Substituting EB-47 with olaparib or rucaparib in experimental systems where tankyrase engagement is either required or confounding would yield fundamentally different biological outcomes, as these clinical candidates exhibit divergent tankyrase inhibitory potencies (rucaparib: TNKS2 IC50 = 14 nM; olaparib: minimal tankyrase activity) and lack the dual-subsite occupancy characteristic of EB-47 [4].

EB-47 Head-to-Head Quantitative Performance Data vs. Comparator PARP Inhibitors


EB-47 Exhibits Dual-Site Tankyrase 2 Inhibition Not Achieved by Olaparib

EB-47 demonstrates potent dual-site inhibition of tankyrase 2 (TNKS2) with an IC50 of 45 nM, engaging both the nicotinamide and adenosine subsites simultaneously . This dual-site binding mode is structurally distinct from the single-site nicotinamide-mimetic binding exhibited by olaparib, which shows negligible tankyrase inhibitory activity under comparable assay conditions [1]. Crystallographic evidence confirms that EB-47 extends from the nicotinamide subsite into the adenosine binding pocket, a feature not observed with first-generation clinical PARP inhibitors [2].

PARP Tankyrase TNKS2 Wnt signaling

EB-47 Achieves 9-Fold Selectivity for PARP-1 over ARTD5 (PARP-5a/TNKS1)

EB-47 inhibits PARP-1/ARTD-1 with an IC50 of 45 nM and exhibits approximately 9-fold reduced potency against ARTD5 (tankyrase 1/PARP-5a) with an IC50 of 410 nM [1]. This selectivity window is narrower than the >30-fold selectivity observed for rucaparib (PARP-1 IC50 = 7.5 nM vs. TNKS1 IC50 = 410 nM in some assay systems) but broader than the selectivity profile of PJ-34, a pan-PARP inhibitor that inhibits multiple family members at sub-micromolar concentrations [2].

PARP-1 ARTD5 TNKS1 selectivity

EB-47 Demonstrates 3.6-Fold Higher PARP10 IC50 Compared to Selective PARP10 Inhibitor OUL35

EB-47 inhibits PARP10 with an IC50 of 1,179 nM (1.18 μM) . In contrast, OUL35, a selective PARP10 inhibitor, inhibits PARP10 with an IC50 of 329 nM (0.329 μM) and exhibits >12-fold selectivity over other PARP family members except PARP11 [1]. The 3.6-fold lower potency of EB-47 against PARP10 relative to OUL35 indicates that EB-47 is not a suitable tool for experiments requiring potent and selective PARP10 inhibition.

PARP10 ARTD10 mono-ADP-ribosylation

EB-47 Reduces Infarct Volume in Rat MCAO Model: In Vivo Cytoprotective Efficacy

EB-47 administered at 10 mg/kg per hour significantly reduces infarct volume in a rat model of middle cerebral artery occlusion (MCAO)-induced ischemia-reperfusion injury [1]. This in vivo cytoprotective effect distinguishes EB-47 from many preclinical PARP inhibitors that demonstrate in vitro potency but lack validated in vivo efficacy data in non-oncology indications.

ischemia-reperfusion cytoprotection in vivo stroke

EB-47 Recommended Scientific and Procurement Application Scenarios Based on Quantitative Evidence


Dual PARP-1 and Tankyrase 2 Inhibition in Wnt/β-Catenin Signaling Studies

EB-47 is the preferred tool compound for experiments requiring simultaneous inhibition of PARP-1 and tankyrase 2 (TNKS2) with a single agent. Both enzymes are inhibited with an IC50 of 45 nM . This dual inhibition is mechanistically relevant for investigating Wnt/β-catenin signaling, where tankyrase regulates axin stability and PARP-1 modulates transcriptional responses [1]. Researchers can avoid the confounding variables introduced by combining separate PARP-1 and tankyrase inhibitors (e.g., olaparib plus XAV939) by using EB-47 as a single-agent probe.

Ischemia-Reperfusion Injury Research Requiring In Vivo-Validated PARP Inhibition

EB-47 is indicated for in vivo studies of ischemia-reperfusion injury based on demonstrated efficacy in reducing infarct volume in the rat MCAO stroke model at 10 mg/kg/hour infusion . This application scenario is supported by the compound's cytoprotective effects against oxidative damage in cellular models [1]. Procurement of EB-47 is recommended over unvalidated PARP inhibitors when transitioning from in vitro to in vivo experimental paradigms, as the compound's in vivo pharmacokinetic and efficacy profile has been partially characterized.

PARP Family Selectivity Profiling and Off-Target Control Experiments

EB-47 serves as a critical control compound in PARP family selectivity profiling experiments due to its well-characterized IC50 values across multiple PARP family members: PARP-1 (45 nM), TNKS2 (45 nM), TNKS1 (410 nM), and PARP10 (1,179 nM) . When researchers are evaluating novel PARP inhibitors or investigating the biological functions of specific PARP family members, EB-47 provides a reference point for interpreting selectivity data. For instance, if a compound shows PARP10 inhibition at sub-micromolar concentrations, comparison to EB-47's 1.18 μM PARP10 IC50 contextualizes the finding within the known selectivity landscape of tool compounds.

Cellular PARP-1 Inhibition with Minimized Tankyrase Pathway Interference

Although EB-47 inhibits TNKS2 with an IC50 equal to PARP-1 (45 nM), its 9-fold lower potency against TNKS1 (410 nM) and 26-fold lower potency against PARP10 (1,179 nM) makes it suitable for experiments where researchers wish to inhibit PARP-1 while minimizing perturbation of other tankyrase-dependent pathways . In contrast, rucaparib exhibits more potent TNKS2 inhibition (IC50 = 14 nM) than PARP-1 inhibition (IC50 = 7.5 nM in some assays), which may complicate interpretation of cellular phenotypes [1]. EB-47's balanced PARP-1/TNKS2 potency combined with reduced TNKS1 activity offers a distinct selectivity profile for hypothesis-driven research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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